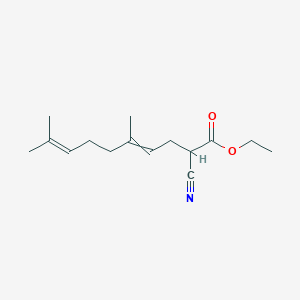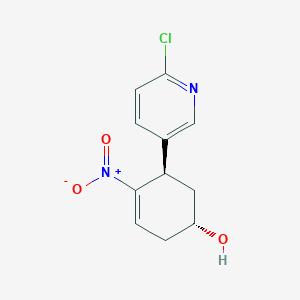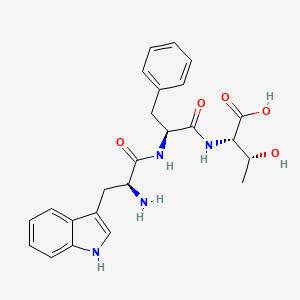
Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate is an organic compound with a complex structure that includes a benzoate ester, an ethoxy group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoic acid.
Reduction: Formation of 4-(4-ethoxy-4-hydroxybutoxy)-3-fluorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The fluorine atom may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-isopropyl-3,5-dimethoxybenzoate: Similar structure but with different substituents, leading to different chemical properties and applications.
Methyl 5-bromo-2-(4-ethoxy-4-oxobutoxy)benzoate:
Uniqueness
Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical behavior and interactions. The combination of the ethoxy and oxobutoxy groups also provides distinct steric and electronic properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
832087-82-8 |
|---|---|
Fórmula molecular |
C14H17FO5 |
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate |
InChI |
InChI=1S/C14H17FO5/c1-3-19-13(16)5-4-8-20-12-7-6-10(9-11(12)15)14(17)18-2/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
QNFSMWHPYGNDLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=C(C=C(C=C1)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)

![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)





